Cas no 1448044-20-9 (N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide)
N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- F6437-0022
- N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide
- AKOS024560409
- 1448044-20-9
-
- Inchi: 1S/C12H13N3OS/c1-9-13-11(17-14-9)12(16)15(2)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
- InChI Key: YWNKNGNXPYFCEK-UHFFFAOYSA-N
- SMILES: S1C(C(N(C)CC2C=CC=CC=2)=O)=NC(C)=N1
Computed Properties
- Exact Mass: 247.07793322g/mol
- Monoisotopic Mass: 247.07793322g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 74.3Ų
N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6437-0022-2μmol |
N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide |
1448044-20-9 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F6437-0022-5μmol |
N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide |
1448044-20-9 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6437-0022-10μmol |
N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide |
1448044-20-9 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6437-0022-20μmol |
N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide |
1448044-20-9 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F6437-0022-1mg |
N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide |
1448044-20-9 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F6437-0022-2mg |
N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide |
1448044-20-9 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F6437-0022-3mg |
N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide |
1448044-20-9 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6437-0022-4mg |
N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide |
1448044-20-9 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6437-0022-5mg |
N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide |
1448044-20-9 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6437-0022-10mg |
N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide |
1448044-20-9 | 10mg |
$118.5 | 2023-09-09 |
N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide
Comprehensive Overview of N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide (CAS No. 1448044-20-9)
N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide (CAS No. 1448044-20-9) is a specialized organic compound belonging to the 1,2,4-thiadiazole family. This heterocyclic molecule has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and agrochemical research. The compound features a thiadiazole core substituted with a carboxamide group and a benzyl moiety, making it a versatile intermediate for further chemical modifications.
In the context of current research trends, N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide aligns with the growing interest in heterocyclic compounds for drug discovery. Scientists are particularly intrigued by its potential as a bioactive scaffold, given the known pharmacological activities of similar thiadiazole derivatives. Recent studies have explored its possible role in modulating various biological targets, though detailed mechanisms remain an active area of investigation.
The synthesis of CAS 1448044-20-9 typically involves multi-step organic reactions, with researchers focusing on optimizing yield and purity. Modern green chemistry approaches have been applied to its production, addressing the increasing demand for sustainable synthesis methods in the chemical industry. Analytical characterization of this compound commonly employs techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis, ensuring precise quality control for research applications.
From a commercial perspective, N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide has seen growing demand as a research chemical in both academic and industrial settings. Its applications span various fields including medicinal chemistry, where it serves as a building block for potential therapeutic agents, and material science, where its unique electronic properties are being explored. The compound's stability and solubility profile make it particularly valuable for structure-activity relationship studies.
Recent advancements in computational chemistry have enabled more efficient study of CAS 1448044-20-9's molecular properties. Researchers utilize molecular docking and quantum chemical calculations to predict its interactions with biological targets, significantly accelerating the discovery process. These in silico methods complement traditional experimental approaches, creating a more comprehensive understanding of the compound's potential.
Storage and handling of N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide require standard laboratory precautions. The compound is typically stable at room temperature when protected from moisture and light, with recommended storage in airtight containers under inert atmosphere for long-term preservation. These characteristics contribute to its practicality as a research reagent in various chemical investigations.
The future research directions for 1448044-20-9 appear promising, with several patent applications suggesting its utility in novel therapeutic areas. Current investigations focus on its potential as a privileged structure in drug design, particularly for targets involved in neurological and metabolic disorders. The compound's drug-like properties and synthetic accessibility position it as an important subject for continued pharmaceutical exploration.
From an environmental perspective, studies on the biodegradation and ecotoxicity of N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide are ongoing, reflecting the chemical industry's increased emphasis on green chemistry principles. Preliminary data suggest that the compound demonstrates favorable environmental profiles compared to similar structures, though comprehensive assessments are still required.
In the analytical chemistry domain, CAS 1448044-20-9 has served as a reference standard for method development in chromatographic separation techniques. Its distinct UV absorption characteristics and retention behavior make it useful for optimizing HPLC methods, particularly in the analysis of complex heterocyclic compound mixtures.
The global market for N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide reflects the broader trends in fine chemicals demand, with increasing requirements from both pharmaceutical and academic research sectors. Suppliers typically offer the compound in various quantities, from milligram-scale for initial screening to kilogram quantities for more extensive studies, accommodating diverse research needs.
Ongoing structure-optimization studies of 1448044-20-9 focus on enhancing its pharmacokinetic properties while maintaining the core thiadiazole-carboxamide framework. These efforts align with current drug discovery paradigms that emphasize the importance of balanced ADME properties in early-stage compounds. The molecule's modular structure allows for systematic exploration of various substitutions, facilitating the development of structure-property relationships.
In conclusion, N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide (CAS No. 1448044-20-9) represents an important compound in contemporary chemical research. Its unique structural features, combined with promising biological activity potential, ensure its continued relevance across multiple scientific disciplines. As research methodologies advance and new applications emerge, this compound will likely remain a focus of innovative investigations in the coming years.
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